

Application Notes: CY5-N3 for Flow Cytometry Analysis

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Compound of Interest

Compound Name: CY5-N3

Cat. No.: B15606410

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Introduction

CY5-N3 (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye featuring an azide moiety, making it an ideal tool for bioorthogonal labeling through "click chemistry."^{[1][2]} With an excitation maximum around 646 nm and an emission maximum at approximately 662 nm, **CY5-N3** is well-suited for detection by flow cytometers equipped with a 633 nm or 647 nm laser, with its signal typically collected in the Allophycocyanin (APC) channel (e.g., using a 660/20 nm bandpass filter).^{[3][4][5]} The far-red emission of CY5 minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio in multicolor flow cytometry experiments.

The primary application of **CY5-N3** in flow cytometry is the detection of alkyne-modified biomolecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This enables the specific and covalent labeling of cellular components and processes, most notably in the analysis of cell proliferation, but also in studies of protein phosphorylation and immunophenotyping.

Key Applications in Flow Cytometry

- **Cell Proliferation Analysis:** **CY5-N3** is used as the detection reagent in EdU (5-ethynyl-2'-deoxyuridine) based cell proliferation assays. EdU, a thymidine analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.^{[3][6][7]} Subsequent detection of

the incorporated EdU with **CY5-N3** via a click reaction allows for the precise quantification of proliferating cells.[3][6][7] This method is a superior alternative to the traditional BrdU assay as it does not require harsh DNA denaturation, thus better preserving cell morphology and antigen integrity for multiplexing.[4][8][9]

- **Signaling Pathway Analysis (Phosphoflow):** The principles of click chemistry with **CY5-N3** can be adapted to study signaling events, such as protein phosphorylation. By introducing alkyne-modified substrates for kinases, it is possible to detect kinase activity within cells. The phosphorylated, alkyne-tagged substrate can then be labeled with **CY5-N3** for flow cytometric analysis, enabling the study of specific signaling pathways at a single-cell level.
- **Immunophenotyping:** While less common, **CY5-N3** can be used for immunophenotyping by labeling antibodies that have been modified with an alkyne group. This allows for a covalent and stable attachment of the fluorophore to the antibody, providing an alternative to traditional antibody conjugation methods.

Quantitative Data

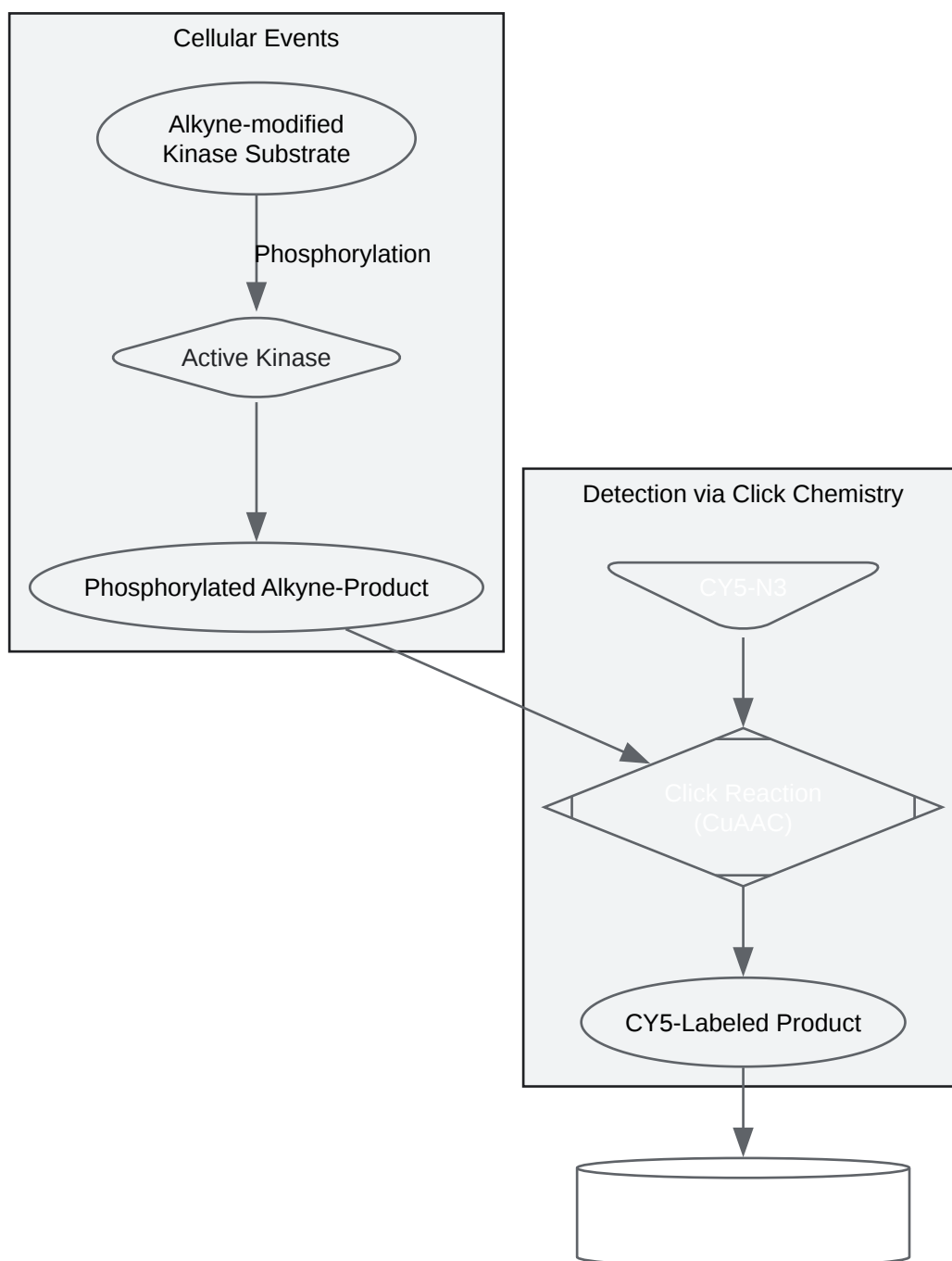
The selection of a fluorophore is critical for the quality of flow cytometry data. While CY5 is a robust and widely used dye, it is important to consider its properties in comparison to other spectrally similar fluorophores, such as Alexa Fluor 647.

Feature	CY5	Alexa Fluor 647	Reference(s)
Excitation Maximum (nm)	~650	~650	[10]
Emission Maximum (nm)	~670	~668	[10]
Brightness	Bright	Very Bright	[10]
Photostability	Good	Excellent	[10][11]
Self-Quenching	More prone to aggregation and self-quenching at high degrees of labeling.	Less self-quenching, leading to more fluorescent conjugates.	[11][12]

Signaling Pathway: Detection of Kinase Activity

The following diagram illustrates a generalized workflow for detecting kinase activity using a click chemistry approach with **CY5-N3**, a technique adaptable to phosphoflow cytometry.

General Workflow for Kinase Activity Detection using Click Chemistry



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Caption: Kinase activity detection workflow.

Experimental Protocols

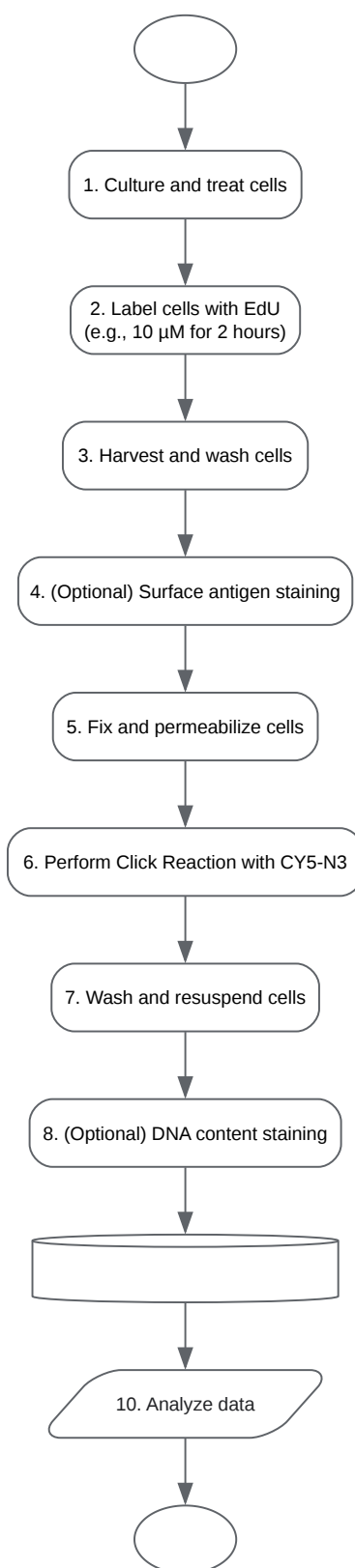
Protocol 1: Cell Proliferation Assay using EdU and **CY5-N3**

This protocol describes the detection of proliferating cells by flow cytometry using the incorporation of EdU and subsequent labeling with **CY5-N3** via a copper-catalyzed click reaction.

Materials:

- **CY5-N3** (Sulfo-Cyanine5-azide)
- EdU (5-ethynyl-2'-deoxyuridine)
- Anhydrous DMSO
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS or a saponin-based buffer)
- Click reaction buffer
- Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)
- Reducing agent (e.g., Sodium Ascorbate, freshly prepared 500 mM solution in H₂O)
- Flow cytometry tubes
- Flow cytometer with a 633 nm or 647 nm laser

Experimental Workflow Diagram:



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